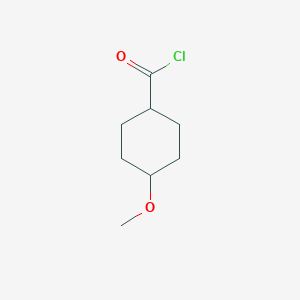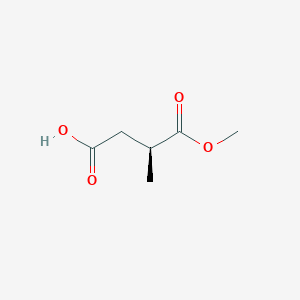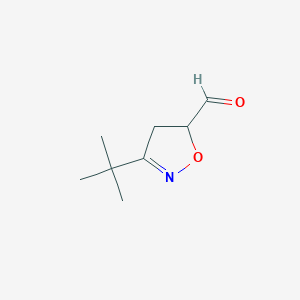
3-tert-Butyl-2-isoxazoline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-2-isoxazoline-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly referred to as TIBC and is a heterocyclic compound that contains both a carbonyl group and an isoxazole ring. TIBC has been synthesized using various methods and has shown promising results in various scientific studies.
Mechanism of Action
TIBC has a unique mechanism of action that makes it useful in scientific research. It reacts with aldehydes to form a stable adduct, which can be detected using fluorescence spectroscopy. This mechanism of action has been used in the development of fluorescent probes for the detection of aldehydes in biological samples.
Biochemical and Physiological Effects:
TIBC has shown promising results in various biochemical and physiological studies. It has been shown to have antioxidant properties and can scavenge free radicals. Additionally, TIBC has been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
TIBC has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the use of TIBC in scientific research. One potential application is in the development of fluorescent probes for the detection of aldehydes in biological samples. Additionally, TIBC could be used in the synthesis of new compounds with potential applications in drug discovery and cancer therapy. Further studies are needed to fully understand the potential applications of TIBC in scientific research.
Synthesis Methods
TIBC can be synthesized using different methods, including the reaction of tert-butylhydroxylamine with 2-nitropropene, followed by reduction with sodium borohydride. Another method involves the reaction of tert-butylamine with ethyl acetoacetate, followed by the reaction with hydroxylamine hydrochloride and sodium hydroxide. The final product is obtained by the reaction with acetic anhydride and sodium acetate.
Scientific Research Applications
TIBC has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of aldehydes in biological samples. TIBC has also been used as a reactant in the synthesis of various compounds, including pyrazoles and pyrazolines. Additionally, TIBC has been used in the synthesis of chiral ligands for asymmetric catalysis.
properties
CAS RN |
121705-84-8 |
|---|---|
Product Name |
3-tert-Butyl-2-isoxazoline-5-carbaldehyde |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h5-6H,4H2,1-3H3 |
InChI Key |
WDNWDNMKPKJBSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NOC(C1)C=O |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)C=O |
synonyms |
5-Isoxazolecarboxaldehyde, 3-(1,1-dimethylethyl)-4,5-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



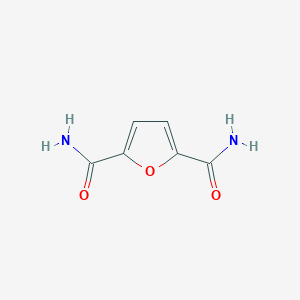
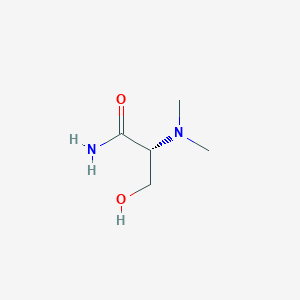
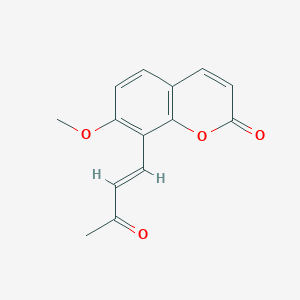
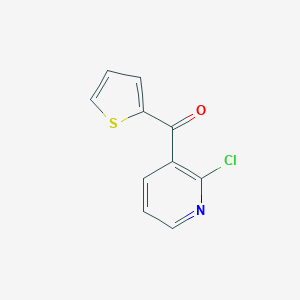

![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)

![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)


